molecular formula C15H12N2O B1418100 3-(4-Methylanilino)indol-2-one CAS No. 42407-86-3

3-(4-Methylanilino)indol-2-one

Cat. No. B1418100
CAS RN: 42407-86-3
M. Wt: 236.27 g/mol
InChI Key: ZETUOQQJYCOFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methylanilino)indol-2-one” is a chemical compound with the molecular formula C15H12N2O . It is also known as “3-(p-Tolylamino)-2H-indol-2-one” and has a molecular weight of 236.27 .


Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes “3-(4-Methylanilino)indol-2-one”, can be achieved through a one-pot, three-component Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .


Molecular Structure Analysis

The molecular structure of “3-(4-Methylanilino)indol-2-one” can be represented by the SMILES notation: Cc1ccc(NC2=c3ccccc3=NC2=O)cc1 .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methylanilino)indol-2-one” can be understood in the context of the Fischer indolisation and indole N-alkylation processes . These processes are robust, clean, high-yielding, and generate minimal quantities of by-products or leftovers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methylanilino)indol-2-one” include a density of 1.2±0.1 g/cm3, a boiling point of 435.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Antibacterial Activities

3-Aminoalkylated indoles, synthesized through a one-pot synthesis involving N-methylanilines and indoles, have been evaluated for antibacterial activities against both Gram-negative and Gram-positive bacteria. Certain compounds in this category demonstrated notable antibacterial activity, highlighting the potential of these compounds in antibacterial applications (Rao et al., 2011).

Antitubercular, Antibacterial, and Antifungal Properties

1,3-Dihydro-2H-indol-2-ones derivatives, similar in structure to 3-(4-Methylanilino)indol-2-one, have shown a wide range of biodynamic activities including antitubercular, antibacterial, and antifungal properties. This underscores the potential of these compounds in developing treatments against various infections (Akhaja & Raval, 2011).

HIV-1 Reverse Transcriptase Inhibition

Derivatives of 3-(4-Methylanilino)indol-2-one have been investigated for their inhibitory activity against HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase, an essential enzyme in the viral replication process. This indicates a potential use of these compounds in HIV treatment regimens (Meleddu et al., 2016).

Synthesis of Indole Derivatives

Indole derivatives, such as 3-(2-Oxoalkyl)indoles, have been synthesized through acylation of 3-Methylindole, showcasing the chemical versatility and potential utility of these compounds in various synthetic applications (Pal et al., 2004).

Antimicrobial and Fungicidal Properties

Novel ecofriendly fungicides and bactericides have been developed using derivatives of indole-2,3-dione, similar in structure to 3-(4-Methylanilino)indol-2-one. These compounds have shown significant antimicrobial activity and can be less toxic than standard fungicides, indicating their potential as safer alternatives in managing microbial and fungal infections (Singh & Nagpal, 2005).

properties

IUPAC Name

3-(4-methylphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETUOQQJYCOFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316010
Record name 3-(4-methylphenyl)imino-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Methylanilino)indol-2-one

CAS RN

42407-86-3
Record name NSC298520
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methylphenyl)imino-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylanilino)indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.